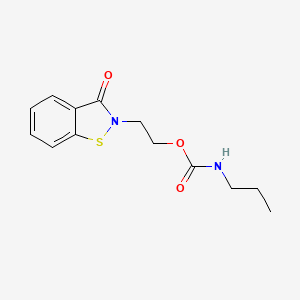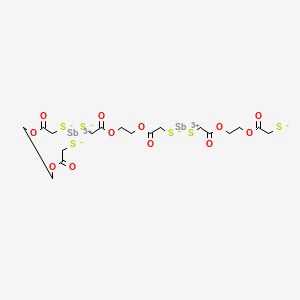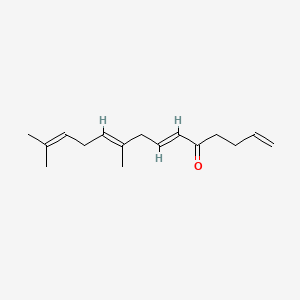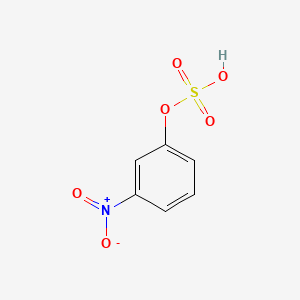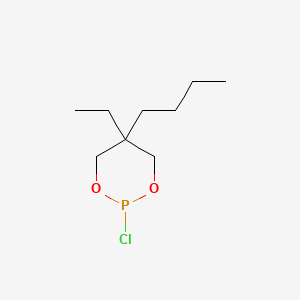
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- is an organic compound belonging to the class of dioxaphosphorinanes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a chlorine atom. It is a white crystalline solid with notable thermal stability and solubility in organic solvents .
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is carried out in dry toluene to ensure the absence of moisture, which could interfere with the reaction . Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and fungicides for crop protection
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- involves its interaction with molecular targets through its phosphorus and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 5-butyl-2-chloro-5-ethyl- can be compared with similar compounds such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane: Another similar compound with different alkyl groups, affecting its chemical properties and uses
Propriétés
Numéro CAS |
19952-58-0 |
|---|---|
Formule moléculaire |
C9H18ClO2P |
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
5-butyl-2-chloro-5-ethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H18ClO2P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h3-8H2,1-2H3 |
Clé InChI |
QKTZNSMZBXMJGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COP(OC1)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






